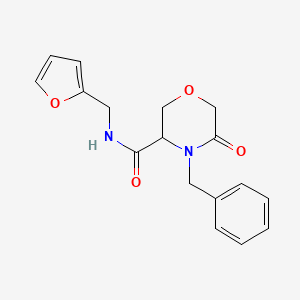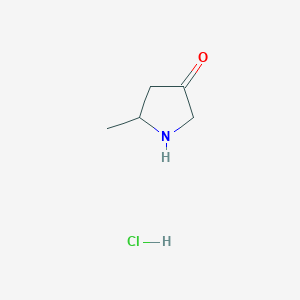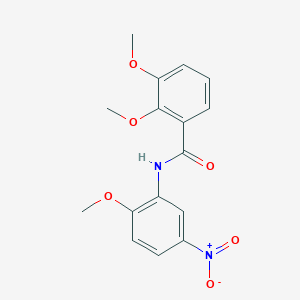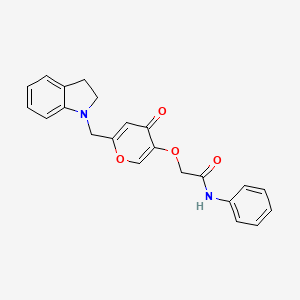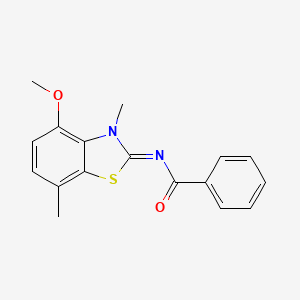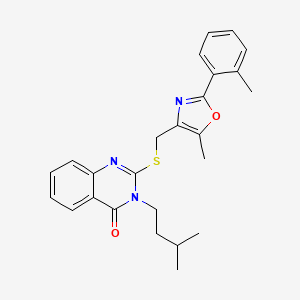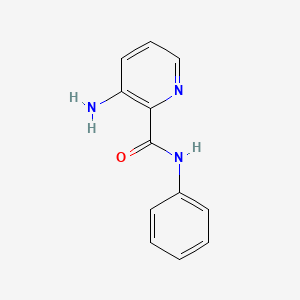![molecular formula C20H19N3O2S B2677704 3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896026-93-0](/img/structure/B2677704.png)
3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality 3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-thiol, which is synthesized from 2-naphthylamine and thiocarbonyldiimidazole. The second intermediate is 3-methylsulfanylbenzoic acid, which is synthesized from 3-methylthiophene and carbon dioxide. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Starting Materials
2-naphthylamine, thiocarbonyldiimidazole, 3-methylthiophene, carbon dioxide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction
Synthesis of 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-thiol:, - Dissolve 2-naphthylamine (1.0 g, 6.8 mmol) and thiocarbonyldiimidazole (1.5 g, 7.4 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere., - Stir the reaction mixture at room temperature for 24 hours., - Filter the precipitate and wash with dichloromethane., - Dry the product under vacuum to obtain 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-thiol as a yellow solid (1.5 g, 85%)., Synthesis of 3-methylsulfanylbenzoic acid:, - Dissolve 3-methylthiophene (1.0 g, 9.2 mmol) and carbon dioxide (1.2 g, 18.4 mmol) in dry toluene (20 mL) under nitrogen atmosphere., - Add tetrabutylammonium iodide (0.2 g, 0.6 mmol) and palladium on carbon (10%, 0.2 g) to the reaction mixture., - Stir the reaction mixture under hydrogen atmosphere (1 atm) at room temperature for 24 hours., - Filter the catalyst and evaporate the solvent under reduced pressure., - Dissolve the residue in ethyl acetate and wash with water and brine., - Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-methylsulfanylbenzoic acid as a white solid (0.8 g, 70%)., Coupling of intermediates to form the final product:, - Dissolve 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-thiol (0.5 g, 1.8 mmol) and 3-methylsulfanylbenzoic acid (0.4 g, 2.2 mmol) in dry dichloromethane (10 mL) under nitrogen atmosphere., - Add N,N'-dicyclohexylcarbodiimide (DCC) (0.7 g, 3.4 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 g, 0.8 mmol) to the reaction mixture., - Stir the reaction mixture at room temperature for 24 hours., - Filter the precipitate and wash with dichloromethane., - Dry the product under vacuum to obtain the final product as a white solid (0.6 g, 80%).
properties
IUPAC Name |
3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-15(12-17)18(24)21-20-23-22-19(25-20)16-10-9-13-5-2-3-6-14(13)11-16/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGIOGOGDGLSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
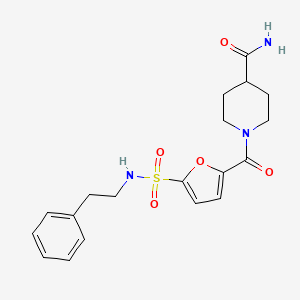
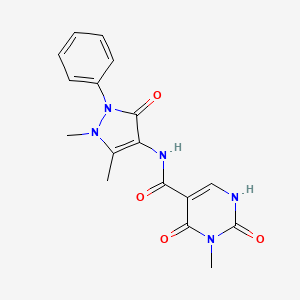
![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2677631.png)
![3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2677632.png)
